molecular formula C16H21N3O4 B1458222 Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate CAS No. 1427460-26-1

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate

Cat. No. B1458222
CAS RN: 1427460-26-1
M. Wt: 319.36 g/mol
InChI Key: RFVDDOHHDHKXIA-UHFFFAOYSA-N
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Description

“Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate” is a chemical compound . It is used in various research and development applications .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . The yield was reported to be 95% . The synthesis process involves complex chemical reactions, and the yield can vary depending on the conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . The molecular weight of the compound is reported to be 242 .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and depend on the conditions under which the reactions are carried out . Further studies are needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, and density can be determined . The compound’s molecular formula can also be determined .

Scientific Research Applications

Organic Synthesis

This compound is a valuable intermediate in organic synthesis, particularly in the construction of complex molecules. Its benzylic position allows for various reactions, including free radical bromination and nucleophilic substitution . The tert-butoxycarbonyl (Boc) group is a common protecting group for amines, which can be removed under acidic conditions without affecting other sensitive functional groups.

Medicinal Chemistry

In medicinal chemistry, this compound’s structure is conducive to creating derivatives with potential biological activities. The benzimidazole core is a common motif in pharmaceuticals, known for its antimicrobial and anticancer properties . The Boc-protected amine allows for further functionalization to create a diverse array of bioactive molecules.

Peptide Synthesis

The Boc group is extensively used in peptide synthesis as an amine-protecting group. It is stable under basic conditions but can be deprotected under mildly acidic conditions, making it ideal for stepwise peptide construction .

Material Science

In material science, the benzimidazole derivative can be used to modify surfaces or create polymers with specific properties. Its ability to participate in various chemical reactions makes it a versatile building block for developing new materials .

Agricultural Chemistry

Compounds derived from benzimidazole have been used in agriculture for their fungicidal and herbicidal properties. The chemical structure of this compound allows for the synthesis of derivatives that could be explored for plant protection and growth regulation .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in various assays. Its well-defined structure and reactivity make it suitable for use in chromatography and spectrometry to identify or quantify other substances .

properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(21)17-7-8-19-10-18-12-9-11(14(20)22-4)5-6-13(12)19/h5-6,9-10H,7-8H2,1-4H3,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFVDDOHHDHKXIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801114672
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate

CAS RN

1427460-26-1
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427460-26-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Benzimidazole-5-carboxylic acid, 1-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801114672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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